molecular formula C20H20N2O2S B2441659 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea CAS No. 1396799-44-2

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea

Cat. No.: B2441659
CAS No.: 1396799-44-2
M. Wt: 352.45
InChI Key: QULVNXYFZWQTGZ-UHFFFAOYSA-N
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Description

1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is an organic compound that features a biphenyl group, a hydroxypropyl group, and a thiophene ring

Preparation Methods

The synthesis of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the biphenyl intermediate: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of the hydroxypropyl group: This step involves the reaction of the biphenyl intermediate with an appropriate epoxide under basic conditions to form the hydroxypropyl derivative.

    Formation of the thiophene urea: The final step involves the reaction of the hydroxypropyl biphenyl intermediate with thiophene isocyanate to form the desired urea compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The urea group can be reduced to form an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Its structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The biphenyl and thiophene groups can interact with aromatic residues in proteins, potentially affecting their function. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their stability and activity. These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms in biology and medicine.

Comparison with Similar Compounds

1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

    1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea: This compound lacks the thiophene ring, which may result in different electronic properties and biological activities.

    1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(pyridin-2-yl)urea: The presence of a pyridine ring instead of a thiophene ring can alter the compound’s reactivity and interactions with biological molecules.

    1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-2-yl)urea: The furan ring can provide different electronic properties compared to the thiophene ring, potentially affecting the compound’s applications in materials science and biology.

The uniqueness of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea lies in its combination of biphenyl, hydroxypropyl, and thiophene groups, which confer distinct electronic and structural properties, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-20(24,14-21-19(23)22-18-8-5-13-25-18)17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-13,24H,14H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULVNXYFZWQTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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